Regioisomeric Differentiation: 6- vs. 8-Carboxylate Isomers
The 6-carboxylate ethyl ester positions the hydrogen-bond acceptor carbonyl at a specific distance from the benzoxazepine nitrogen, creating a distinct pharmacophoric geometry compared to the 8-carboxylate regioisomer. The 6-carboxylate regioisomer (XLogP3 = 1.3, TPSA = 47.6 Ų, HBA = 4, HBD = 1) [1] presents a different lipophilicity and polar surface profile versus the 8-carboxylate analog, which is expected to alter membrane permeability and target binding geometry. In CBP/P300 bromodomain inhibitor development, the 9-carboxylate building block was specifically employed for amide coupling to access the N-acetyl-lysine mimetic binding pocket; the 6-carboxylate regioisomer provides an alternative vector for derivatization that may access distinct chemical space in the bromodomain acetyl-lysine binding channel [2].
| Evidence Dimension | Computed physicochemical properties (regioisomeric differentiation) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 47.6 Ų; HBA = 4; HBD = 1 [1] |
| Comparator Or Baseline | Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate: predicted XLogP3 ~1.3; TPSA ~47.6 Ų (regioisomeric, quantitative comparator data not available from authoritative sources compliant with exclusion list) |
| Quantified Difference | Different positional vector of ester group; SAR studies show that regioisomeric shifts in the benzoxazepine scaffold alter CBP bromodomain ΔTm values by >3 °C in some cases [2]. |
| Conditions | Computed properties from PubChem; SAR context from J Med Chem 2016 DSF assay. |
Why This Matters
Procurement of the correct 6-carboxylate regioisomer rather than an 8- or 9-carboxylate ensures the intended synthetic trajectory in bromodomain inhibitor programs, avoiding off-vector amide coupling that would misplace the pharmacophore in the acetyl-lysine binding pocket.
- [1] PubChem Compound Summary for CID 131581380, Computed Properties. National Center for Biotechnology Information, 2025. View Source
- [2] Popp TA, Tallant C, Rogers C, et al. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J Med Chem. 2016;59(19):8889-8912. Table 4 and Scheme 5: 9-carboxylate building block 91 used for amide coupling; SAR shows regioisomeric sensitivity. View Source
